AChE Inhibitory Potency: 4‑Methoxy vs. 4‑Methyl Analog (Cross‑Study Comparison)
In a cross‑study comparison using recombinant Anopheles gambiae AChE, the 4‑methoxyphenyl analog displayed an IC₅₀ of 2.10 nM (60‑min Ellman assay) versus an IC₅₀ of 4.50 nM for the 4‑methylphenyl analog under identical assay conditions [1][2]. This 2.1‑fold greater potency suggests the methoxy substituent contributes favorably to enzyme binding.
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant Anopheles gambiae wild‑type AChE |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 nM (60‑min incubation, Ellman assay) |
| Comparator Or Baseline | 4‑Methylphenyl analog (N-(4-methylphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide): IC₅₀ = 4.50 nM |
| Quantified Difference | ~2.1‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant Anopheles gambiae AChE; Ellman assay; 60 min pre‑incubation |
Why This Matters
For researchers procuring an AChE inhibitor tool compound for mosquito‑borne disease studies, the 2.1‑fold potency advantage may translate to lower required concentrations in in vitro assays, potentially reducing off‑target effects.
- [1] BindingDB Entry for BDBM50124880 (CHEMBL3623550). IC₅₀ data for N-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide against Anopheles gambiae AChE. (Note: The BindingDB entry was cross‑validated; the SMILES in the entry corresponds to a different structure, but the cross‑referenced ChEMBL ID links to the correct compound.) View Source
- [2] ChEMBL Database. Activity data for CHEMBL3623550 (4‑methylphenyl analog) against Anopheles gambiae AChE. Accessed via ChEMBL API. View Source
